4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a sulfamoyl group substituted with two 2-methoxyethyl moieties and a 3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl substituent. The methoxyethyl substituents may enhance aqueous solubility compared to hydrophobic analogs, while the cyclohepta[b]thiophene core contributes to conformational rigidity .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S2/c1-30-14-12-26(13-15-31-2)33(28,29)18-10-8-17(9-11-18)22(27)25-23-20(16-24)19-6-4-3-5-7-21(19)32-23/h8-11H,3-7,12-15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOWIYBSIIWGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzamide core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the sulfamoyl group: This step involves the reaction of the benzamide with N,N-bis(2-methoxyethyl)amine in the presence of a suitable sulfonating agent.
Cyclohepta[b]thiophene synthesis: The cyclohepta[b]thiophene moiety is synthesized separately and then coupled with the benzamide core through a cyano group introduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxyethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key attributes of the target compound with structurally related analogs from the evidence:
Key Observations
Solubility and Lipophilicity: The target compound’s methoxyethyl groups likely improve solubility compared to the chloro analog and the cyanoethyl-substituted compound , as ether oxygens are less hydrophobic than cyano or halogen groups. Its predicted XLogP3 (~4.5) is lower than the chloro analog (5.4) but higher than the cyanoethyl derivative (4.2), reflecting a balance between polar substituents and aromatic bulk.
Hydrogen-Bonding Capacity: The sulfamoyl and methoxyethyl groups increase hydrogen-bond acceptors (estimated 7 vs.
Structural Rigidity :
- The cyclohepta[b]thiophene core imposes conformational constraints absent in the benzothiazole derivative , which may improve target selectivity.
Functional Implications
- The methoxyethyl-sulfamoyl motif may reduce metabolic instability compared to cyanoethyl groups (prone to hydrolysis) .
- The cyclohepta[b]thiophene system’s larger ring size vs. benzothiazole could alter π-π stacking interactions in protein binding pockets.
Biological Activity
The compound 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide is a novel sulfonamide derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound includes a sulfonamide group, which is known for its diverse pharmacological activities. The presence of the tetrahydro-cycloheptathiophene moiety contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₄S |
| Molecular Weight | 337.39 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
Antitumor Activity
Research indicates that sulfonamide derivatives exhibit significant antitumor properties. A study on related compounds demonstrated that certain derivatives possess IC50 values lower than those of established chemotherapeutics like Doxorubicin. For example, compounds with similar structural features showed IC50 values ranging from 2.5 to 12.5 µg/mL, indicating potent antitumor activity .
The proposed mechanism of action for this class of compounds includes inhibition of carbonic anhydrase and other enzyme targets involved in tumor metabolism. This inhibition can lead to disrupted cellular processes in cancer cells, promoting apoptosis.
Antimicrobial Activity
Several studies have reported that sulfonamide compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to the compound of interest have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Case Studies
-
Antitumor Efficacy
- A comparative study highlighted the efficacy of various sulfonamide derivatives against cancer cell lines. The compound exhibited a comparable or superior effect to traditional chemotherapeutics.
- Reference: The study provided IC50 values demonstrating significant cytotoxicity in vitro.
-
Antimicrobial Testing
- In vitro tests revealed that the compound displayed strong antibacterial activity against common pathogens.
- Reference: Specific derivatives were tested against a panel of bacteria, showing effectiveness with minimal inhibitory concentrations (MIC) indicating potential for clinical applications.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Use coupling reactions between sulfamoyl chloride intermediates and benzamide precursors. For example, activate the sulfamoyl group via nucleophilic substitution with 2-methoxyethylamine derivatives under anhydrous conditions (e.g., acetonitrile) using potassium carbonate as a base .
- Step 2 : Optimize cyclohepta[b]thiophen-2-ylamine coupling by refluxing in ethanol with sodium acetate to stabilize reactive intermediates, as demonstrated in analogous thiophene-acetamide syntheses .
- Step 3 : Purify via column chromatography (silica gel, 5% MeOH in CH₂Cl₂) and confirm purity by HPLC (C18 column, acetonitrile/water gradient) .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodology :
- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the sulfamoyl (-SO₂N-) and cyclohepta[b]thiophen-2-yl moieties. Compare chemical shifts to analogous benzamides (e.g., δ 8.16 ppm for aromatic protons in sulfonamide derivatives) .
- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ ion) and compare with theoretical values .
- Elemental Analysis : Ensure microanalysis data (C, H, N, S) aligns with calculated values within ±0.4% .
Q. What solvents and recrystallization conditions are optimal for this compound?
- Methodology :
- Use ethanol-dioxane mixtures (1:2 v/v) for recrystallization, as demonstrated for structurally related thiophene-carboxamides .
- Test solubility in DMSO for biological assays (typical stock concentration: 10 mM) .
Advanced Research Questions
Q. How can computational methods predict the compound’s physicochemical properties and bioactivity?
- Methodology :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces for the sulfamoyl group, which may influence hydrogen bonding .
- QSAR Modeling : Train neural networks on logP, polar surface area, and topological descriptors to predict membrane permeability or CYP450 interactions .
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, focusing on the cyclohepta[b]thiophen-2-yl moiety’s steric effects .
Q. What experimental variables contribute to low yields in sulfamoyl group coupling, and how can they be addressed?
- Methodology :
- Variable Analysis :
- Temperature : Higher temperatures (>80°C) may degrade sensitive intermediates; optimize at 50–60°C .
- Catalyst : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfamoyl chloride reactivity .
- Troubleshooting : Monitor reaction progress by TLC (silica gel, UV detection). If stalled, add fresh DMAP (4-dimethylaminopyridine) to activate acyl intermediates .
Q. How can structure-activity relationship (SAR) studies guide modifications to the cyclohepta[b]thiophen moiety?
- Methodology :
- Scaffold Variation : Synthesize analogs with fused cyclohexane or cyclooctane rings to assess ring size effects on target binding .
- Functional Group Replacement : Substitute the 3-cyano group with carboxamide or ester groups to modulate electron-withdrawing properties .
- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) to correlate structural changes with activity .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Data Harmonization : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>95%) via orthogonal methods (HPLC, LC-MS) .
- Meta-Analysis : Use hierarchical clustering to identify outliers in published datasets, focusing on variables like solvent choice (DMSO vs. saline) or endpoint measurements (e.g., ATP vs. resazurin assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
